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Cat. No.: B1625513 Get Quote

An In-depth Technical Guide to the Chemical Properties of 4,5,6,7-Tetrahydrobenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract
4,5,6,7-Tetrahydrobenzofuran-4-ol is a bicyclic heterocyclic compound of significant interest

in synthetic and medicinal chemistry.[1] Its structure, featuring a partially saturated benzofuran

core with a secondary alcohol, presents a unique combination of functionalities that make it a

versatile synthetic intermediate for the development of more complex molecules and potential

therapeutic agents.[1] This guide provides a comprehensive overview of its chemical

properties, including its synthesis, spectroscopic signature, and characteristic reactivity. The

discussion is grounded in fundamental chemical principles and aims to provide researchers

with the predictive understanding necessary for its effective utilization in experimental design.

Molecular Structure and Physicochemical
Properties
4,5,6,7-Tetrahydrobenzofuran-4-ol, with the molecular formula C₈H₁₀O₂ and a molecular

weight of 138.16 g/mol , possesses a unique scaffold.[1][2] The molecule consists of a furan

ring fused to a cyclohexene ring, with a hydroxyl group at the C4 position. This structure

imparts a combination of aromatic-like character from the furan moiety and alicyclic features
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from the tetrahydro portion. The hydroxyl group is a key reactive center, influencing the

molecule's polarity and serving as a handle for diverse chemical transformations.

Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydrobenzofuran-4-ol

Property Value Source

CAS Number 84099-58-1 [2]

Molecular Formula C₈H₁₀O₂ [1][2]

Molecular Weight 138.165 g/mol [2]

Density 1.2 ± 0.1 g/cm³ [1]

Boiling Point 141.6 ± 7.0 °C at 760 mmHg [1]

IUPAC Name
4,5,6,7-tetrahydro-1-

benzofuran-4-ol
[1][3]

Synthesis Strategies
The most direct and common synthetic route to 4,5,6,7-tetrahydrobenzofuran-4-ol is through

the selective reduction of its corresponding ketone precursor, 6,7-dihydrobenzofuran-4(5H)-

one. This transformation is a cornerstone for accessing the alcohol and its subsequent

derivatives.

Chemoselective Reduction of 6,7-Dihydrobenzofuran-
4(5H)-one
The synthesis hinges on the chemoselective reduction of the C4-carbonyl group without

affecting the furan ring. Hydride-based reducing agents are ideal for this purpose.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this

transformation. It is a mild reducing agent, highly selective for aldehydes and ketones over

other functional groups like the double bonds within the furan ring. Its operational simplicity

and safety profile make it superior to more powerful and less selective reagents like lithium

aluminum hydride (LiAlH₄) for this specific application. The reaction is typically performed in
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a protic solvent, such as methanol or ethanol, which serves to protonate the resulting

alkoxide intermediate.

6,7-Dihydrobenzofuran-4(5H)-one 4,5,6,7-Tetrahydrobenzofuran-4-olReduction1. NaBH₄

2. MeOH / H₂O

Click to download full resolution via product page

Caption: Synthetic pathway from ketone to alcohol.

Experimental Protocol: Reduction with Sodium
Borohydride
This protocol is a self-validating system, where reaction completion can be easily monitored

and the product isolated with high purity.

Dissolution: Dissolve 6,7-dihydrobenzofuran-4(5H)-one (1.0 eq) in methanol (approx. 0.1 M

concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to

0 °C using an ice bath.

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes,

ensuring the temperature remains below 5 °C. The portion-wise addition controls the

exothermic reaction and prevents side reactions.

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer

visible.

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric

acid to neutralize any unreacted NaBH₄.

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with

a suitable organic solvent, such as ethyl acetate (3x). The organic layers contain the desired

alcohol.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by column

chromatography on silica gel to yield pure 4,5,6,7-tetrahydrobenzofuran-4-ol.

Spectroscopic Characterization
While specific experimental spectra are not widely published, the structure of 4,5,6,7-
tetrahydrobenzofuran-4-ol allows for a reliable prediction of its key spectroscopic features.

This predictive analysis is crucial for researchers to confirm the identity and purity of their

synthesized material.

Table 2: Predicted Spectroscopic Data for 4,5,6,7-Tetrahydrobenzofuran-4-ol
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Technique Feature
Predicted Chemical
Shift / Absorption
Range

Rationale

¹H NMR -OH
δ 1.5-3.5 ppm (broad

singlet)

Exchangeable proton,

chemical shift is

concentration and

solvent dependent.

H-2 δ ~7.2 ppm (doublet)

Proton on the furan

ring adjacent to

oxygen.

H-3 δ ~6.2 ppm (doublet)

Proton on the furan

ring adjacent to the

carbocyclic ring

junction.

H-4 δ ~4.5 ppm (multiplet)

Carbinol proton,

adjacent to a chiral

center.

H-5, H-6, H-7
δ 1.8-2.8 ppm

(multiplets)

Aliphatic protons on

the cyclohexene ring.

¹³C NMR C-2, C-3 δ 110-145 ppm Furan carbons.

C-3a, C-7a δ 115-150 ppm Bridgehead carbons.

C-4 δ ~65-75 ppm
Carbinol carbon (C-

OH).

C-5, C-6, C-7 δ 20-40 ppm Aliphatic carbons.

IR Spectroscopy O-H stretch
3600-3200 cm⁻¹

(broad)

Characteristic of the

hydroxyl group.

C-H stretch (sp²) 3150-3100 cm⁻¹ Furan C-H bonds.

C-H stretch (sp³) 3000-2850 cm⁻¹ Aliphatic C-H bonds.

C=C stretch 1600-1500 cm⁻¹ Furan ring vibrations.
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C-O stretch 1250-1000 cm⁻¹

C-O bonds of the

alcohol and furan

ether.

Mass Spectrometry Molecular Ion (M⁺) m/z = 138
Corresponds to the

molecular weight.

[M-H₂O]⁺ m/z = 120

Characteristic loss of

water from the

alcohol.

Chemical Reactivity
The reactivity of 4,5,6,7-tetrahydrobenzofuran-4-ol is dominated by the hydroxyl group, which

can undergo oxidation, esterification, and dehydration. The tetrahydrobenzofuran scaffold itself

provides a stable core but can be involved in reactions under specific conditions.

Key Reactions

4,5,6,7-Tetrahydrobenzofuran-4-ol

6,7-Dihydrobenzofuran-4(5H)-one

Oxidation
(PCC, DMP)

4-Acetoxy-4,5,6,7-
tetrahydrobenzofuran

Acylation
(Ac₂O, Pyridine)

4,5-Dihydrobenzofuran or
6,7-Dihydrobenzofuran

Dehydration
(H⁺, heat)

Click to download full resolution via product page

Caption: Overview of key chemical transformations.

Oxidation to Ketone
The secondary alcohol at C4 can be readily oxidized back to the parent ketone, 6,7-

dihydrobenzofuran-4(5H)-one.
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Mechanistic Insight: This transformation requires a mild oxidizing agent to prevent over-

oxidation or degradation of the furan ring. Reagents such as Pyridinium chlorochromate

(PCC) or Dess-Martin periodinane (DMP) are highly effective. They operate under anhydrous

conditions, which is critical to avoid the formation of carboxylic acid byproducts that can

occur with stronger, aqueous oxidants like chromic acid.

Acylation and Esterification
The hydroxyl group acts as a nucleophile and can be acylated to form esters. This reaction is

fundamental for creating derivatives with altered solubility, stability, and biological activity.

Protocol Considerations: A standard procedure involves reacting the alcohol with an acid

anhydride (e.g., acetic anhydride) or an acyl chloride in the presence of a base like pyridine

or triethylamine. The base serves a dual purpose: it acts as a catalyst and scavenges the

acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion. This reaction is

often used to install a protecting group on the alcohol.

Acid-Catalyzed Dehydration
Treatment with acid and heat can eliminate the C4-hydroxyl group to form a double bond,

leading to diene products.[4][5]

Regiochemical Control: The dehydration proceeds via a carbocation intermediate at the C4

position. The subsequent proton elimination can occur from either C5 or C3a, leading to a

mixture of conjugated dienes: 4,5-dihydrobenzofuran and 6,7-dihydrobenzofuran. The

product ratio is determined by the relative stability of the resulting double bonds (Zaitsev's

rule). Controlling the regioselectivity of this elimination is a significant synthetic challenge

and depends heavily on the specific acid catalyst and reaction conditions employed.

Applications in Drug Discovery and Organic
Synthesis
The tetrahydrobenzofuran moiety is considered a "privileged structure" in medicinal chemistry,

appearing in numerous bioactive natural products and synthetic compounds.[6][7]

Synthetic Intermediate: 4,5,6,7-Tetrahydrobenzofuran-4-ol serves as a valuable building

block.[1] The hydroxyl group can be used to introduce new functionalities or link the scaffold
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to other molecular fragments. The stereocenter at C4 also offers opportunities for the

synthesis of chiral molecules.

Scaffold for Bioactive Compounds: Derivatives of the tetrahydrobenzofuran core have been

investigated for a range of biological activities, including potential antineoplastic properties.

[6] The ability to easily modify the structure at the C4 position and elsewhere makes this

scaffold ideal for generating compound libraries for high-throughput screening in drug

discovery programs.

Conclusion
4,5,6,7-Tetrahydrobenzofuran-4-ol is a molecule with a rich and versatile chemical profile. Its

synthesis is straightforward via the reduction of the corresponding ketone, and its reactivity is

primarily dictated by the secondary alcohol, which allows for a wide array of chemical

transformations. A thorough understanding of its synthesis, spectroscopic properties, and

reaction mechanisms is essential for researchers aiming to leverage this valuable scaffold in

the fields of organic synthesis and medicinal chemistry. The predictive models for its

spectroscopic and reactive behavior provided in this guide serve as a robust foundation for

future experimental work and the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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